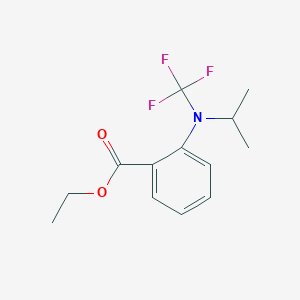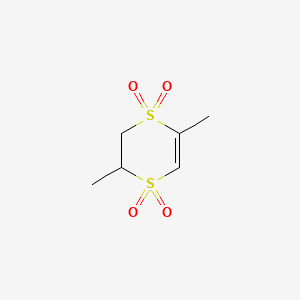
2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide, also known as Dimethipin, is an organic compound with the molecular formula C₆H₁₀O₄S₂ and a molecular weight of 210.271 g/mol . This compound is characterized by its unique structure, which includes a 1,4-dithiin ring system with two methyl groups and four oxygen atoms attached. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide typically involves the oxidation of 2,3-dihydro-2,5-dimethyl-1,4-dithiin. The reaction is carried out under controlled conditions using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The starting material, 2,3-dihydro-2,5-dimethyl-1,4-dithiin, is subjected to oxidation in the presence of catalysts to enhance the reaction rate and efficiency. The process is carefully monitored to maintain optimal reaction conditions and to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield the corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted dithiin derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide involves its interaction with molecular targets through oxidation and reduction reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form covalent bonds with nucleophiles, leading to the formation of various derivatives. The specific pathways and molecular targets involved in its biological activities are still under investigation .
Comparación Con Compuestos Similares
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and acyl anion equivalents.
1,4-Dithianes: These compounds are also used as building blocks in organic synthesis.
Uniqueness: 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide is unique due to its specific ring structure and the presence of four oxygen atoms. This gives it distinct chemical properties and reactivity compared to other dithianes and dithiins. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
58951-08-9 |
|---|---|
Fórmula molecular |
C6H10O4S2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
2,5-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C6H10O4S2/c1-5-3-12(9,10)6(2)4-11(5,7)8/h3,6H,4H2,1-2H3 |
Clave InChI |
WICDRHMSCYGNQI-UHFFFAOYSA-N |
SMILES canónico |
CC1CS(=O)(=O)C(=CS1(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
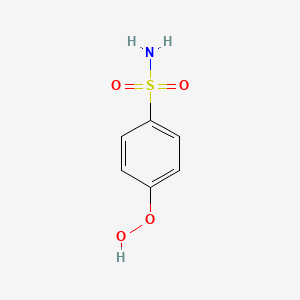
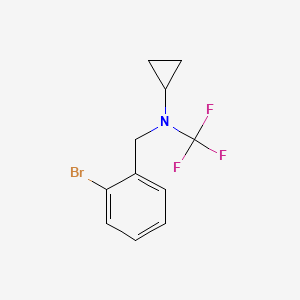
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
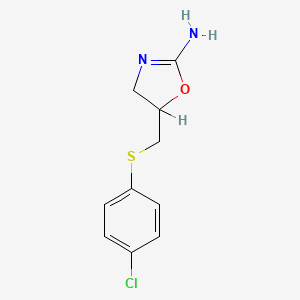
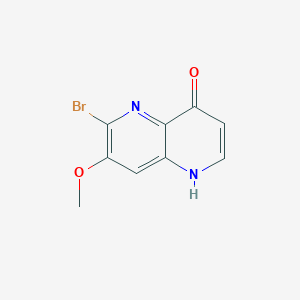
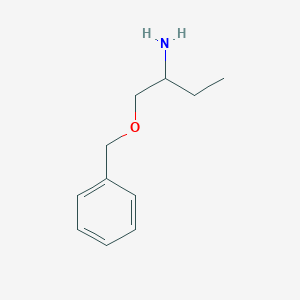
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
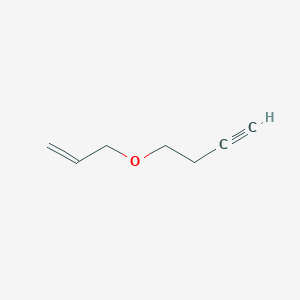
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
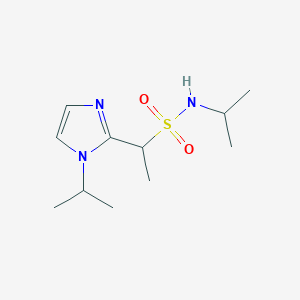
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)
